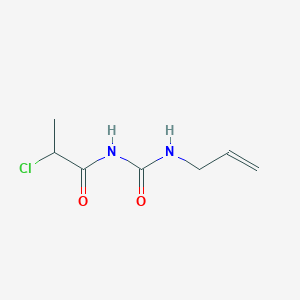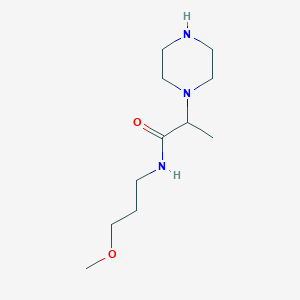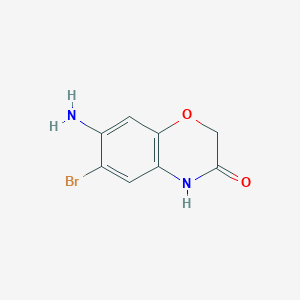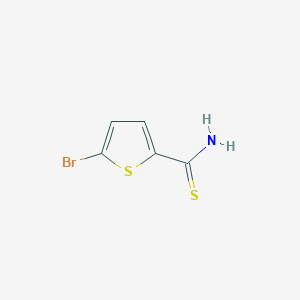
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
“6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C18H13BrClNO2 and a molecular weight of 390.66 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-2-(3-ethoxyphenyl)-4-quinolinecarboxylic acid . The InChI code is 1S/C18H14BrNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) .Physical And Chemical Properties Analysis
The molecular weight of “6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride” is 390.66 . More detailed physical and chemical properties are not available in the resources I found.Aplicaciones Científicas De Investigación
Medicinal Chemistry Antiprotozoal Agents
Quinoline derivatives have been explored for their potential against various protozoal infections. For instance, certain 4-arylquinoline-2-carboxylate derivatives have been studied for their resistance to the antiprotozoal effects of the pathogenic parasite Toxoplasma gondii .
Agrochemicals
Quinolines are also useful in the agricultural sector. They have been shown to be effective as agrochemicals, which could include roles such as pesticides or herbicides .
Bio-organic and Bio-organometallic Chemistry
In the field of bio-organic and bio-organometallic chemistry, quinoline compounds are employed for research purposes, contributing to the understanding and development of these scientific areas .
4. Industrial Chemistry: Synthesis of Organic Molecules Quinolines are vital in the synthesis of various organic molecules, including pH indicators, food coloring agents, and dyes, showcasing their versatility in industrial applications .
Photovoltaic Applications
Recently, quinoline derivatives have gained attention for their application in third-generation photovoltaic cells. These metal complexes are being developed for use in solar energy harvesting technologies .
Antimalarial Drugs
The quinoline core structure is crucial in synthesizing antimalarial drugs such as chloroquine, pyrimethamine, and mefloquine. This highlights the compound’s significance in medicinal chemistry and public health .
Antitumor and Anti-inflammatory Agents
Quinoline derivatives form the scaffold for compounds significant in medicinal chemistry, including anti-inflammatory and antitumor agents. This demonstrates their potential in developing treatments for various inflammatory conditions and cancers .
Organic Light-Emitting Diodes (OLEDs)
The quinoline ring system is integral to forming compounds used in OLEDs, which are essential components in modern display and lighting technologies .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 , which are key proteins involved in cell growth and proliferation.
Mode of Action
If it acts similarly to related compounds, it may interact with its targets (such as EGFR and HER2) to inhibit their activity , thereby affecting cell growth and proliferation.
Propiedades
IUPAC Name |
6-bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO2/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(20)22)14-9-12(19)6-7-16(14)21-17/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPILLIVDCMEAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



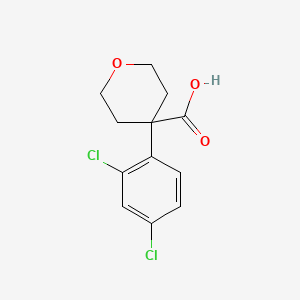
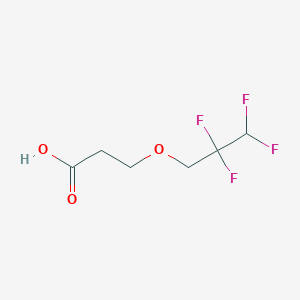


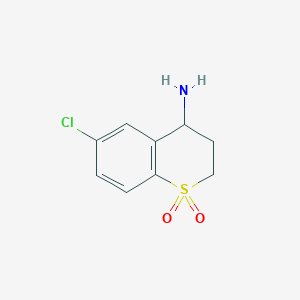
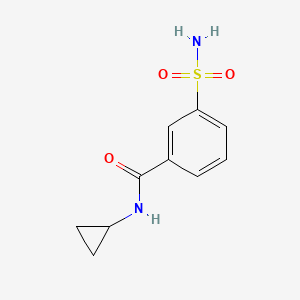
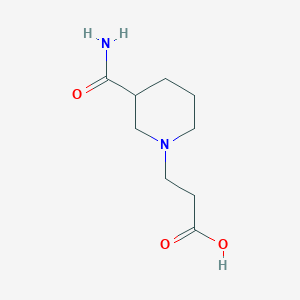

![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride](/img/structure/B1372333.png)
